molecular formula C14H13ClN6OS B2582496 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-47-6

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2582496
CAS No.: 871323-47-6
M. Wt: 348.81
InChI Key: PSZCOBRKXJUNIN-UHFFFAOYSA-N
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Description

This compound is a triazole-thiadiazole hybrid featuring a 4-chlorophenyl group at the 1-position of the triazole ring and a 5-ethyl substituent on the 1,3,4-thiadiazole moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6OS/c1-3-11-17-19-14(23-11)16-13(22)12-8(2)21(20-18-12)10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZCOBRKXJUNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound by reviewing relevant research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for the compound is C20H15ClN4OSC_{20}H_{15}ClN_{4}OS, with a molecular weight of approximately 394.88 g/mol. The structure incorporates both thiadiazole and triazole moieties, which are significant for their biological activities.

Spectroscopic Data

The compound's characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC20H15ClN4OSC_{20}H_{15}ClN_{4}OS
Molecular Weight394.88 g/mol
InChIInChI=1S/C20H15ClN4OS/...
InChIKeyAYOBOBYAVONSTL-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a comparative study, several derivatives were synthesized and tested for their efficacy:

Compound IDIC50 (µg/mL)Cell LineMechanism of Action
4e5.36MCF-7Apoptosis induction
4i2.32HepG2Cell cycle arrest

The findings indicated that structural modifications significantly affected the biological activity, emphasizing the importance of substituents on the thiadiazole ring in enhancing anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Increased Bax/Bcl-2 ratio and activation of caspase pathways have been observed in treated cells, indicating apoptosis as a primary mode of action.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at specific phases (S and G2/M), disrupting normal cellular proliferation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. While detailed pharmacokinetic data specific to this compound is limited, related studies suggest that derivatives with improved lipid solubility and permeability across cellular membranes exhibit better bioavailability and therapeutic efficacy .

Toxicological Profile

Preliminary toxicity assessments indicate that some derivatives may exhibit acute toxicity; however, detailed toxicological studies are necessary to establish safety profiles for clinical applications .

Scientific Research Applications

Antimicrobial Properties

The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial activity. Compounds containing this scaffold have been reported to exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles demonstrate effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) values against these pathogens, showing promising results comparable to existing antibiotics .
  • Antifungal Activity : Research indicates that triazole derivatives can inhibit fungal growth effectively. The compound's structural characteristics allow it to interfere with fungal cell membrane synthesis .

Anti-Cancer Potential

Recent investigations have highlighted the anti-proliferative effects of triazole derivatives on cancer cell lines. The compound has been tested against several human cancer models:

Cancer Type Cell Line Inhibition (%) Reference
Hepatocellular CarcinomaHePG-275%
Breast CancerMCF-768%
Prostate CancerPC-370%
Colorectal CancerHCT-11680%

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives can exhibit neuroprotective properties. The compound's ability to modulate neurotransmitter systems presents a potential avenue for treating neurodegenerative disorders .

Fungicides and Herbicides

The unique chemical structure of 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide makes it a candidate for agricultural applications:

  • Fungicidal Activity : Research has indicated that triazole compounds can be effective fungicides. Field trials have demonstrated efficacy against various plant pathogens, potentially leading to increased crop yields .

Pest Control

The compound's bioactivity against specific pests positions it as a potential agent in integrated pest management strategies. Its application could reduce reliance on traditional pesticides while minimizing environmental impact .

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored due to their potential to enhance material properties. The compound can be utilized in synthesizing polymers with improved thermal stability and mechanical strength .

Corrosion Inhibition

Triazoles have been recognized for their ability to act as corrosion inhibitors in metal protection applications. The compound's effectiveness in forming protective films on metal surfaces has been documented in various studies .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

Isostructural analogs (e.g., chloro vs. bromo derivatives) in exhibit distinct intermolecular interactions due to halogen size and polarizability . For example:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : Displays C–H···Cl and π-stacking interactions, stabilizing its crystal lattice .
  • N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide (): The ethylsulfanyl group may introduce sulfur-mediated van der Waals interactions absent in the target compound’s ethyl-substituted thiadiazole .

Crystallographic refinement using SHELXL () and visualization via WinGX/ORTEP () are standard for confirming molecular geometries .

Antimicrobial and Therapeutic Potential

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : Reported antimicrobial activity linked to halogenated aryl groups and triazole-thiazole hybridization .

The target compound’s 4-chlorophenyl and ethyl-thiadiazole groups may synergize to enhance binding to microbial targets, though specific bioactivity data are unavailable in the provided evidence.

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl and ethyl groups increase logP compared to unsubstituted analogs, favoring passive diffusion across biological membranes.
  • Solubility : Polar carboxamide and thiadiazole moieties may offset lipophilicity, improving aqueous solubility relative to fully aromatic systems.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:

Triazole Core Formation : Cyclocondensation of 4-chlorophenyl-substituted hydrazine derivatives with nitriles or aldehydes under acidic conditions to form the 1,2,3-triazole ring.

Thiadiazole Subunit Synthesis : Reacting thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) to generate the 1,3,4-thiadiazole moiety, followed by alkylation to introduce the ethyl group at position 5 .

Carboxamide Coupling : Use coupling agents like EDCI/HOBt to link the triazole-4-carboxylic acid intermediate with the 5-ethyl-1,3,4-thiadiazol-2-amine.
Purification via recrystallization (e.g., ethanol-DMF mixtures) and monitoring by TLC (hexane:ethyl acetate) are critical for isolating the final product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include:
  • Aromatic protons from the 4-chlorophenyl group (δ 7.4–7.6 ppm, doublet).
  • Methyl groups on the triazole (δ 2.1–2.3 ppm, singlet) and thiadiazole (δ 1.3–1.5 ppm, triplet for ethyl-CH₂).
  • NH proton in the carboxamide (δ 10.5–11.0 ppm, broad).
  • IR : Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and N-H (amide II, ~1550 cm⁻¹) confirm carboxamide formation. Absence of -OH (3300–3500 cm⁻¹) indicates proper dehydration .

Q. What solvent systems are suitable for recrystallizing this compound given its solubility limitations?

  • Methodological Answer : Due to low aqueous solubility (common in triazole-thiadiazole hybrids), mixed solvents like ethanol-DMF (4:1 v/v) or ethyl acetate-hexane (gradient cooling) are effective. For polar impurities, hot filtration in DMSO followed by ice-water precipitation improves purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) is ideal. Key steps:

Crystal Growth : Slow evaporation from DMSO/acetone at 4°C.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Refinement : Apply anisotropic displacement parameters for non-H atoms. Address twinning (if present) using SHELXL’s TWIN/BASF commands.
Structural validation with PLATON ensures correct space group assignment .

Q. What strategies mitigate low yields during the carboxamide coupling step?

  • Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity of the thiadiazole amine. Solutions include:
  • Pre-activation : Convert the carboxylic acid to its acid chloride (using SOCl₂) for faster coupling.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent Optimization : Use DMF or THF to improve amine solubility. Monitor reaction progress via LC-MS to identify intermediates .

Q. How can computational modeling predict the compound’s binding affinity to target enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level using Gaussian.

Target Selection : Prioritize enzymes with conserved catalytic triads (e.g., kinases, proteases).

Binding Analysis : Calculate ΔG values and hydrogen-bonding interactions. Validate with in vitro assays (e.g., IC₅₀ measurements) .

Q. How should researchers address contradictory bioactivity data across different assay conditions?

  • Methodological Answer : Discrepancies may stem from solvent effects (DMSO vs. aqueous buffers) or cell-line variability. Best practices:
  • Standardize Protocols : Use <0.1% DMSO in cell-based assays to avoid cytotoxicity.
  • Dose-Response Curves : Perform triplicate runs with positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Metabolic Stability : Assess compound degradation in liver microsomes to rule out false negatives .

Methodological Notes

  • Synthesis : Prioritize regioselective methods to avoid positional isomerism in the triazole ring.
  • Crystallography : For twinned crystals, use SHELXL’s HKLF5 format to refine data .
  • Bioassays : Cross-validate computational predictions with SPR (surface plasmon resonance) for kinetic binding analysis.

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